2-(4-chlorophenyl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
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Description
The compound “2-(4-chlorophenyl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. These include a chlorophenyl group, a pyrimidine ring, a pyrazole ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to 2-(4-chlorophenyl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydro pyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide. These compounds demonstrated significant antimicrobial and anticancer activities. Some compounds even showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Conformation and Hydrogen Bonding
Narayana, Yathirajan, Rathore, and Glidewell (2016) focused on different molecular conformations and hydrogen bonding in compounds including 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. This study provides insights into the structural properties of these compounds, which is crucial for understanding their interactions and functionalities in biological systems (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
In Vitro Antitumor Evaluation
El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of derivatives related to 2-(4-chlorophenyl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydro pyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide and evaluated their in vitro antitumor activity. The study revealed that several derivatives exhibited mild to moderate antitumor activity, suggesting their potential in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-10-8-15(21-16(25)9-13-4-6-14(19)7-5-13)24(23-10)18-20-12(3)11(2)17(26)22-18/h4-8H,9H2,1-3H3,(H,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJVGZIULLRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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